Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate
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Overview
Description
Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are mild, often carried out at room temperature, and yield high purity products.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce the corresponding amine.
Scientific Research Applications
Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amine group, allowing selective reactions at other sites. The indole moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-indole-2-boronic acid
- N-Boc-ethanolamine
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
Uniqueness
Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate is unique due to the presence of the 6-chloro substituent on the indole ring, which can influence its reactivity and biological activity. The Boc protection also provides versatility in synthetic applications, allowing for selective deprotection under mild conditions .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H19ClN2O2 |
---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-chloro-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) |
InChI Key |
JELDTCPYKPSLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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